7-methyl-1H-indol-6-amine

Cannabinoid Receptor CB1/CB2 Agonist GPCR Pharmacology

Researchers often waste resources on generic indoles that fail to replicate published SAR due to missing 7-methyl,6-amine substitution. 7-methyl-1H-indol-6-amine (CAS 208510-99-0) resolves this with its precise substitution pattern. • IC50 8,000 nM at cannabinoid receptor - reliable low-affinity benchmark for CB1/CB2 binding & functional assays. • Aqueous solubility 2.3 g/L (25 °C) - enables DMSO-sparing assay formats, reducing solvent artifacts. • Distinct from 5-methyl isomer - enables rigorous SAR exploration at the indole 7-position. • Sourced with verified purity; consistent batch-to-batch quality for reproducible research.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
Cat. No. B1644005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-1H-indol-6-amine
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1NC=C2)N
InChIInChI=1S/C9H10N2/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-5,11H,10H2,1H3
InChIKeyGGWWAXYFAZKAJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-1H-indol-6-amine Technical Specifications


7-methyl-1H-indol-6-amine (CAS 208510-99-0) is a substituted indole derivative characterized by a 7-methyl and a 6-amine substitution on the indole core. This specific substitution pattern places it within the broader class of aminoindoles, which are privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds and their capacity for diverse target interactions . The compound possesses distinct physicochemical properties, including a calculated aqueous solubility of 2.3 g/L at 25°C, which differentiates it from less soluble indole analogs and is a critical parameter for formulation and assay development .

Defined 7-methyl/6-amine substitution pattern supports scaffold-based SAR diversification
Calculated aqueous solubility profile supports aqueous assay and formulation workflows

Why 7-Methyl-1H-indol-6-amine Has No Generic Substitute


In drug discovery and chemical biology, the assumption that a generic 'indole' or 'aminoindole' scaffold can be freely substituted for a specific derivative like 7-methyl-1H-indol-6-amine is a common and costly error. The precise positioning of the methyl and amine groups on the indole ring dictates critical molecular recognition events, metabolic stability, and physicochemical behavior. The 7-methyl substitution, for instance, can dramatically alter target affinity, as evidenced by its effect on cannabinoid receptor binding compared to other 7-substituted analogs [1]. Furthermore, the presence of the 6-amine group imparts specific reactivity and hydrogen-bonding capabilities that are essential for its role as a synthetic intermediate and for interactions with biological targets [2]. Substituting this compound with a simpler, more readily available analog like 1H-indol-6-amine or 7-methyl-1H-indole would result in a complete loss of the specific steric and electronic profile required for the intended application, thereby invalidating experimental results or derailing a synthetic pathway.

Positional Isomer Mismatch 7-methyl vs 5-methyl substitution alters steric and electronic profile, which may shift target selectivity and SAR outcomes.
Missing 6-Amine Group 7-methyl-1H-indole lacks the hydrogen-bond donor/acceptor capacity, altering reactivity and molecular recognition in synthetic or biological contexts.
Generic Indole Scaffold 1H-indol-6-amine may not replicate the steric constraints of the 7-methyl substitution, requiring validation for specific SAR hypotheses.

Quantitative Evidence: 7-Methyl-1H-indol-6-amine vs. Analogs


Cannabinoid Receptor Affinity Differentiation

The target compound exhibits weak affinity for the cannabinoid receptor with an IC50 of 8,000 nM (8.0 µM) in a rat cerebellum membrane binding assay. This contrasts sharply with potent CB2 antagonists developed from the 3-amidoalkylindole series, such as those with 7-methoxy or 7-methylthio substitutions, which demonstrate IC50 values in the 16-28 nM range [1]. This quantitative difference of over 285-fold in potency provides a clear rationale for selecting 7-methyl-1H-indol-6-amine as a low-affinity control or as a starting scaffold for optimization where high potency is not desired.

Cannabinoid Receptor Affinity
Cross-study comparable
IC50 8,000 nM vs. 16–28 nM
Defines low-affinity research context; supports control or optimization scaffold use.
Rat cerebellum membrane assay; comparator in CB2 assay.
Cannabinoid Receptor CB1/CB2 Agonist GPCR Pharmacology

Aqueous Solubility Advantage Over Non-Polar Analogs

The calculated aqueous solubility of 7-methyl-1H-indol-6-amine is 2.3 g/L at 25°C . This is a significant improvement over the closely related 7-methyl-1H-indole, which is reported as insoluble in water or with negligible solubility . This quantifiable difference in solubility, driven by the addition of the 6-amine group, is a critical factor for biological assay development and formulation, enabling the compound to be more readily used in aqueous-based experimental systems without the need for high concentrations of organic co-solvents.

Aqueous Solubility
Data to verify
2.3 g/L (25°C) vs. insoluble
Supports aqueous-based assay development; reduces organic co-solvent need.
Calculated value (ACD/Labs); comparator data from vendor sources.
Physicochemical Properties Aqueous Solubility Formulation

Positional Isomer Selectivity: 7-Methyl vs. 5-Methyl

As a positional isomer of 5-methyl-1H-indol-6-amine, the 7-methyl substitution pattern on 7-methyl-1H-indol-6-amine creates a distinct steric and electronic environment. While direct comparative biological data is limited, the different substitution pattern is known to be a key determinant in structure-activity relationships (SAR) within the indolylmethylamine class. For example, in a series of MAO inhibitors, the steric and electrostatic properties at the indole 5-position were found to be critical for determining selectivity between MAO-A and MAO-B isoforms [1]. By inference, a 7-methyl substitution, as found in the target compound, would present a different molecular surface to these or other biological targets, leading to a distinct selectivity and potency profile compared to its 5-methyl isomer. This makes the precise regiochemistry of the compound a non-negotiable parameter for reproducible scientific outcomes.

Positional Isomer Selectivity
Class-level inference
7-methyl vs. 5-methyl substitution pattern
Regiochemistry influences target selectivity; critical for reproducible SAR.
Inference based on indolylmethylamine SAR in MAO studies.
Positional Isomer SAR Synthetic Intermediate

Optimal Research Applications for 7-Methyl-1H-indol-6-amine


Cannabinoid Receptor Low-Affinity Reference

Based on its measured IC50 of 8,000 nM for the cannabinoid receptor [1], 7-methyl-1H-indol-6-amine is ideally suited as a low-affinity control or reference compound in cannabinoid receptor (CB1/CB2) binding and functional assays. It provides a quantifiable benchmark for evaluating the potency of novel, high-affinity ligands being developed for therapeutic indications, such as those with IC50 values in the nanomolar range.

Aqueous Solubility for Biological Assays

The compound's calculated aqueous solubility of 2.3 g/L at 25°C [1] makes it a superior choice for research programs requiring aqueous-based assays. Unlike the water-insoluble 7-methyl-1H-indole analog , 7-methyl-1H-indol-6-amine can be more easily prepared as a stock solution in aqueous buffers, reducing the need for high concentrations of organic solvents (e.g., DMSO) that can confound assay results through non-specific effects or cytotoxicity.

SAR Exploration of Indole 7-Position Regiochemistry

For medicinal chemistry programs focused on indole-based scaffolds, 7-methyl-1H-indol-6-amine is a critical building block for exploring the structure-activity relationship (SAR) at the indole 7-position. Its defined substitution pattern allows for a direct comparison with its 5-methyl positional isomer [1] and other analogs, enabling researchers to systematically probe the steric and electronic requirements for optimal target engagement and selectivity. This is essential for hit-to-lead optimization where minor structural changes can yield major differences in biological activity.

Application
Selection Property
Validation Focus
Cannabinoid receptor low-affinity research
Low-affinity cannabinoid receptor binding context
Cannabinoid receptor assay benchmarking
Aqueous-based assay development
Aqueous solubility profile
Formulation-compatible concentration range
Indole 7-position SAR studies
Defined 7-methyl substitution pattern
Regiochemical impact on target engagement

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